molecular formula C20H28N+ B1206306 Emepronium CAS No. 27892-33-7

Emepronium

Cat. No.: B1206306
CAS No.: 27892-33-7
M. Wt: 282.4 g/mol
InChI Key: JEJBJBKVPOWOQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of emepronium bromide involves the quaternization of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine with methyl bromide. The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound bromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Emepronium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions

The synthesis of this compound bromide involves reagents such as N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine and methyl bromide. The reaction conditions typically include refluxing in an organic solvent like acetone or ethanol .

Major Products Formed

The major product formed from the synthesis of this compound bromide is the quaternary ammonium salt, which is the active pharmaceutical ingredient used in medications .

Comparison with Similar Compounds

Similar Compounds

    Flavoxate: Another anticholinergic drug used to treat urinary incontinence.

    Oxybutynin: A widely used anticholinergic agent for overactive bladder.

    Tolterodine: Another anticholinergic drug used for urinary incontinence.

Uniqueness of Emepronium Bromide

This compound bromide is unique due to its specific action on bladder muscarinic receptors and its relatively low systemic absorption, which minimizes side effects compared to other anticholinergic agents .

Properties

CAS No.

27892-33-7

Molecular Formula

C20H28N+

Molecular Weight

282.4 g/mol

IUPAC Name

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium

InChI

InChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1

InChI Key

JEJBJBKVPOWOQK-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2

27892-33-7

Related CAS

3614-30-0 (bromide)

Synonyms

Bromide, Emepronium
Cetiprin
Emepronium
Emepronium Bromide

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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